3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid
Description
3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid is a heterocyclic compound featuring a quinazolinone core substituted with a benzo[1,3]dioxole (methylenedioxyphenyl) group and a propionic acid side chain. The quinazolinone moiety (a fused bicyclic structure with nitrogen atoms at positions 1 and 3) is pharmacologically significant, often associated with antitumor, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]propanoic acid |
InChI |
InChI=1S/C19H16N2O5/c22-18(23)8-7-17-20-14-4-2-1-3-13(14)19(24)21(17)10-12-5-6-15-16(9-12)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,22,23) |
InChI Key |
FORZUZUJCGUUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=NC4=CC=CC=C4C3=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinazolinone core through a cyclization reaction, followed by the introduction of the benzodioxole moiety via a cross-coupling reaction. The final step often involves the addition of the propanoic acid side chain under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions vary, but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
3-[3-(2H-1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared below with structurally related benzo[1,3]dioxole derivatives and propionic acid-containing analogs. Key differences lie in the heterocyclic core, substituents, and functional groups, which influence physicochemical properties and bioactivity.
*Calculated based on IUPAC name.
Physicochemical Properties
- Solubility: The target compound’s propionic acid group likely improves aqueous solubility compared to non-acid analogs like 3-(6-bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol. However, its quinazolinone core may reduce solubility relative to simpler derivatives like 3-(3,4-methylenedioxyphenyl)propionic acid (soluble in chloroform) .
- Thermal Stability: The melting point of 3-(3,4-methylenedioxyphenyl)propionic acid (86–88°C) suggests moderate stability , whereas the Boc-protected analog (C₁₅H₁₉NO₆) is designed for stability during synthetic processes .
Biological Activity
3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid (commonly referred to as compound 1) is a synthetic organic compound that exhibits significant biological activity. Its structure features a quinazolinone core linked to a benzodioxole moiety, which is critical for its pharmacological properties. This article delves into the biological activities of this compound, including its potential therapeutic applications and mechanisms of action.
The molecular formula of compound 1 is , with a molecular weight of approximately 352.3 g/mol. The IUPAC name is 3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]propanoic acid. The chemical structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O5 |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]propanoic acid |
| InChI Key | FORZUZUJCGUUSD-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound 1. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. For instance, in vitro assays demonstrated that compound 1 significantly reduced cell viability in breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM, suggesting a dose-dependent effect on cell growth inhibition .
The mechanism by which compound 1 exerts its biological effects involves several pathways:
- Enzyme Inhibition : Compound 1 has been shown to inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases, leading to disrupted DNA replication and repair processes.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase cascades and increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
Anti-inflammatory Effects
In addition to its anticancer properties, compound 1 has demonstrated anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compound 1:
- Study on Breast Cancer Cells : A study assessed the effects of compound 1 on MCF-7 breast cancer cells, revealing a significant reduction in cell proliferation and induction of apoptosis at concentrations above 20 µM over a 48-hour exposure period .
- In Vivo Studies : Animal models treated with compound 1 showed reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
